N-Methyl-3-pyridinamine is a chemical compound that can be found in various products and used in different fields . It’s structurally related to pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals . These privileged scaffolds have played an intriguing role in a wide range of research topics .
Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .
Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .
Certain pyridinium salts have been found to inhibit the growth of malaria parasites, indicating their potential use in anti-malarial drugs .
Pyridinium salts can be used in the synthesis of various materials, including polymers and nanomaterials .
Pyridinium salts have been explored for their potential use in gene delivery for genetic therapy .
N-Methyl-3-pyridinamine is an organic compound with the molecular formula C₆H₈N₂ and a molecular weight of approximately 108.14 g/mol. It is characterized by a pyridine ring substituted with a methyl group and an amino group at the 3-position. This compound is also known for its basic properties due to the presence of the amino group, which can participate in various
Several methods have been reported for synthesizing N-Methyl-3-pyridinamine:
N-Methyl-3-pyridinamine finds applications in various fields:
Research into the interactions of N-Methyl-3-pyridinamine with biological systems has revealed its potential as a modulator of neurotransmitter activity. Studies indicate that this compound may interact with nicotinic acetylcholine receptors, influencing synaptic plasticity and neurotransmission . Additionally, its derivatives have been explored for their efficacy in various pharmacological contexts.
N-Methyl-3-pyridinamine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Aminopyridine | Contains an amino group at position 3 | Lacks methyl substitution at the nitrogen atom |
N-Methylpyridinium | Quaternized form of pyridine | Positively charged due to quaternization |
2-Methylpyridinamine | Methyl group at position 2 | Different position affects biological activity |
4-Aminopyridine | Amino group at position 4 | Structural variation leads to different reactivity |
N-Methyl-3-pyridinamine's unique substitution pattern allows it to exhibit distinct chemical and biological properties compared to these similar compounds. Its specific interactions with receptors and enzymes make it a subject of interest in pharmacological research.
Irritant